CID 16219780
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickelocene can be synthesized through various methods. One common approach involves deprotonating cyclopentadiene with ethylmagnesium bromide, followed by the addition of anhydrous nickel(II) acetylacetonate . Another modern synthesis method entails treating anhydrous sources of nickel(II) chloride with sodium cyclopentadienyl .
Industrial Production Methods: Industrial production of bis(cyclopentadienyl)nickel(II) typically involves the reaction of nickel(II) chloride with cyclopentadiene under inert atmosphere conditions, often requiring high vacuum or inert gas protection .
Chemical Reactions Analysis
Types of Reactions: Nickelocene undergoes various chemical reactions, primarily characterized by its tendency to yield 18-electron products with the loss or modification of one Cp ring . Some common reactions include:
Oxidation: Reaction with nitric acid to produce cyclopentadienyl nickel nitrosyl.
Substitution: Reaction with secondary phosphines to form nickel-phosphine complexes.
Common Reagents and Conditions:
Oxidation: Nitric acid.
Substitution: Secondary phosphines such as diphenylphosphine.
Major Products:
Oxidation: Cyclopentadienyl nickel nitrosyl.
Substitution: Nickel-phosphine complexes.
Scientific Research Applications
Bis(cyclopentadienyl)nickel(II) has several scientific research applications:
Chemistry: Used as a precursor for the atomic layer deposition (ALD) of nickel oxide on carbon nanotubes.
Material Science: Employed in the synthesis of hybrid organic-inorganic polymeric molecular layer deposition (MLD).
Catalysis: Acts as a catalyst in various organic transformations, including C–C bond formation reactions.
Mechanism of Action
The mechanism by which bis(cyclopentadienyl)nickel(II) exerts its effects involves the interaction of the nickel center with various ligands. The nickel center, with a formal +2 charge, interacts with cyclopentadienyl anions (Cp⁻), leading to the formation of stable complexes . The compound’s paramagnetism is due to the presence of unpaired d-electrons in the nickel center .
Comparison with Similar Compounds
Ferrocene (Fe(C₅H₅)₂): Similar structure with iron instead of nickel.
Cobaltocene (Co(C₅H₅)₂): Contains cobalt and has different redox properties.
Bis(cyclopentadienyl)cobalt(II): Another metallocene with cobalt.
Uniqueness: Nickelocene is unique due to its high electron count among transition metal metallocenes, with 20 valence electrons . This high electron count contributes to its distinct paramagnetic properties and reactivity compared to other metallocenes like ferrocene and cobaltocene .
Properties
Molecular Formula |
C10H10Ni |
---|---|
Molecular Weight |
188.88 g/mol |
InChI |
InChI=1S/2C5H5.Ni/c2*1-2-4-5-3-1;/h2*1-5H; |
InChI Key |
FOOKRXHSBKEWSE-UHFFFAOYSA-N |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Ni] |
Origin of Product |
United States |
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